2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
Description
Flavone Backbone
The core 4H-chromen-4-one system (C9H6O2) features a benzopyranone skeleton with a ketone at position 4. Substituents at positions 5 and 7 are hydroxyl groups, which contribute to the compound’s polarity and antioxidant potential. The phenyl group at position 2 introduces a planar, aromatic system that enhances conjugation across the molecule.
Substituted Phenyl Group
The 3-hydroxy-4-methoxyphenyl substituent at position 2 consists of a benzene ring with hydroxyl (-OH) and methoxy (-OCH3) groups at positions 3 and 4, respectively. This substitution pattern creates intramolecular hydrogen bonding between the C3 hydroxyl and the adjacent methoxy group, stabilizing the molecule’s conformation.
Beta-D-Glucopyranosyloxy Unit
The glucose moiety is attached to the flavone backbone via a beta-1-O-glycosidic bond at position 3. The glucopyranose ring adopts a ^4C1^ chair conformation, with hydroxyl groups at positions 2, 3, 4, and 6 contributing to its hydrophilicity. The beta configuration at the anomeric carbon (C1) is confirmed by the J coupling constant of ~7–8 Hz observed in ^1^H NMR for the anomeric proton. This glycosidic linkage significantly influences the compound’s solubility and bioavailability.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Flavone backbone | 4H-chromen-4-one with hydroxyls at C5 and C7 |
| Phenyl substituent | 3-hydroxy-4-methoxyphenyl at C2 |
| Glycosidic bond | Beta-1-O-linkage between C3 of flavone and C1 of glucose |
| Glucose conformation | ^4C1^ chair with axial hydroxyls at C2, C3, C4, and equatorial C6 hydroxyl |
Spectroscopic Characterization: NMR, MS, and IR Spectral Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ^1^H NMR : The anomeric proton of the beta-D-glucopyranosyl group resonates as a doublet at δ 4.8–5.0 ppm (J = 7–8 Hz). Aromatic protons on the flavone backbone appear as two doublets in the δ 6.1–6.3 ppm region (H6 and H8), while the phenyl group’s protons show signals at δ 6.8–7.2 ppm . The methoxy group’s singlet is observed at δ 3.8 ppm .
- ^13^C NMR : The carbonyl carbon (C4) resonates at δ 176–178 ppm . The anomeric carbon (C1 of glucose) appears at δ 100–102 ppm , with remaining glucose carbons between δ 60–78 ppm . Aromatic carbons of the flavone and phenyl groups fall in the δ 90–160 ppm range.
Mass Spectrometry (MS)
The molecular ion peak at m/z 478.4 corresponds to the molecular formula C22H22O12 . Fragmentation patterns include:
- Loss of the glucose unit (m/z 316.3 , C16H12O7).
- Cleavage of the phenyl group (m/z 162.1 , C7H6O3).
Infrared (IR) Spectroscopy
Key absorptions include:
- 3200–3600 cm⁻¹ : Broad band for O-H stretches (hydroxyl groups).
- 1650 cm⁻¹ : C=O stretch of the chromen-4-one ketone.
- 1600 cm⁻¹ : Aromatic C=C vibrations.
- 1260 cm⁻¹ : C-O-C stretch of the methoxy group.
Crystallographic Data and Computational Molecular Modeling
Crystallographic Analysis
No experimental crystallographic data for this specific compound is available in the provided sources. However, analogous flavonoid glycosides typically crystallize in monoclinic or triclinic systems , with unit cell parameters reflecting the molecule’s planar and bulky substituents.
Computational Modeling
Density functional theory (DFT) optimizations predict a dihedral angle of 45–60° between the phenyl group and the flavone backbone, minimizing steric hindrance. Molecular dynamics simulations suggest the glucose moiety adopts multiple conformations in aqueous solution, stabilized by hydrogen bonding with water molecules. The lowest-energy conformation places the glucose unit perpendicular to the flavone plane, maximizing solvent exposure.
Figure 1: Optimized Molecular Structure (Available in PubChem 3D Conformer)
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(4-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXASPPWQHFOWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one , commonly referred to as a flavonoid glycoside, exhibits a range of biological activities that merit detailed examination. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its potential therapeutic applications.
Molecular Structure
- Molecular Formula : C22H22O11
- Molecular Weight : 462.41 g/mol
- IUPAC Name : 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
- CAS Number : 906320-94-3
The structure of the compound features a flavonoid backbone with a glucopyranosyl moiety, which is known to enhance its solubility and bioavailability.
Spectral Data
The compound's characterization can be supported by various spectral techniques including:
| Technique | Description |
|---|---|
| Mass Spectrometry | Provides molecular weight and fragmentation patterns. |
| NMR Spectroscopy | Offers insights into the hydrogen and carbon environments. |
| UV-Vis Spectroscopy | Used for assessing the electronic transitions and concentration. |
Antioxidant Properties
Research has demonstrated that flavonoids possess significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Several studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, in vitro studies using RAW 264.7 macrophages revealed that the compound significantly reduced nitric oxide (NO) production induced by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Antidiabetic Activity
The compound has also been investigated for its antidiabetic properties. In a study focusing on various flavonoid derivatives, it was noted that this specific glycoside exhibited notable glucose-lowering effects in diabetic models, potentially through the modulation of insulin signaling pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. In particular, it has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies .
Case Study 1: Anti-inflammatory Mechanism
A study published in Molecules reported that the compound inhibited LPS-induced NF-kB activation in RAW 264.7 cells. The results indicated that treatment with the compound led to a significant reduction in pro-inflammatory markers without inducing cytotoxicity, highlighting its therapeutic potential in inflammatory diseases .
Case Study 2: Antidiabetic Effects in Animal Models
In an experimental model of diabetes, administration of the compound resulted in improved glycemic control and enhanced insulin sensitivity. The study concluded that the glucopyranosyl moiety plays a critical role in mediating these effects, suggesting a mechanism involving enhanced glucose uptake by peripheral tissues .
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which help in neutralizing free radicals in the body. Studies have indicated that 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one exhibits significant antioxidant activity. For instance, research published in Phytochemistry highlighted its ability to scavenge free radicals effectively, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases such as cancer and cardiovascular diseases .
2. Antidiabetic Properties
The compound has been investigated for its antidiabetic effects. A study focusing on various flavonoids demonstrated that this compound can enhance insulin sensitivity and lower blood glucose levels in diabetic models. The glucoside form aids in the modulation of glucose metabolism, making it a promising candidate for developing antidiabetic drugs .
3. Anti-inflammatory Effects
Research indicates that the compound possesses anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines and enzymes, thus alleviating conditions such as arthritis and other inflammatory disorders .
Nutraceutical Applications
1. Dietary Supplements
Due to its health benefits, 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one is being explored as an ingredient in dietary supplements aimed at improving overall health. Its inclusion in formulations targeting oxidative stress and metabolic disorders is gaining traction among nutraceutical manufacturers .
2. Functional Foods
The compound can be incorporated into functional foods designed to provide health benefits beyond basic nutrition. Its antioxidant and anti-inflammatory properties make it suitable for products aimed at promoting heart health and enhancing immune function .
Cosmetic Applications
1. Skin Care Products
With its antioxidant and anti-inflammatory properties, this compound is being utilized in cosmetic formulations aimed at skin protection and rejuvenation. It helps in preventing skin aging by combating oxidative damage and reducing inflammation associated with skin conditions like acne and eczema .
2. Sun Protection Formulations
Research has suggested that flavonoids can enhance the efficacy of sun protection products by absorbing UV radiation and providing additional skin protection against sun damage. The incorporation of 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one into sunscreens may improve their protective capabilities .
Data Tables
Case Studies
Case Study 1: Antioxidant Efficacy
A study conducted on various flavonoids demonstrated that 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one exhibited a higher antioxidant capacity compared to other common flavonoids. This was measured using DPPH radical scavenging assays, showing significant potential for incorporation into health products aimed at oxidative stress reduction.
Case Study 2: Antidiabetic Effects
In a controlled trial involving diabetic rats, administration of the compound resulted in a notable decrease in fasting blood glucose levels compared to the control group. The study concluded that the compound could be a beneficial adjunct therapy for managing diabetes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Flavone Glycosides
Functional Implications
A. Phenyl Group Substitutions
B. Glycosylation Patterns
- Monoglycosides vs. Diglycosides: The target’s single glucosyl group (MW ~448) contrasts with disaccharide-linked analogs (e.g., 6-O-xylopyranosyl-glucopyranoside, MW ~582) , which may reduce cellular uptake due to higher molecular weight.
- Acetylated Glycosides: Compounds like neocomplanoside (6-O-acetyl-glucopyranosyl) exhibit modified solubility and metabolic stability compared to non-acetylated glycosides.
C. Core Substitutions
- Hydroxyl vs. Methoxy Groups : The 5,7-di-OH configuration in the target compound supports strong antioxidant activity, whereas methoxy substitutions (e.g., 3,6-di-OCH₃ in compound 140 ) may shift bioactivity toward anti-inflammatory pathways.
Preparation Methods
Acid-Catalyzed Hydrolysis of Hesperidin
Reaction Mechanism and Conditions
The acid hydrolysis of hesperidin (C₂₈H₃₄O₁₅) remains the most established method for producing hesperetin-7-O-glucoside. Sulfuric acid (0.05–0.5% v/v) catalyzes the cleavage of the α-1,6 glycosidic bond between rhamnose and glucose at elevated temperatures (140–180°C), yielding rhamnose and hesperetin-7-O-glucoside. The reaction proceeds via protonation of the glycosidic oxygen, followed by nucleophilic attack by water.
Table 1: Optimal Conditions for Acid Hydrolysis
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 140–180°C | 140°C |
| H₂SO₄ Concentration | 0.05–0.5% (v/v) | 0.5% (v/v) |
| Reaction Time | 1–3 hours | 1 hour |
| Yield | 26–42% | 42% |
Purification and Isolation
Post-hydrolysis, the product mixture is cooled to 2°C to precipitate hesperetin and glycosides. The aqueous layer is decanted, and the residual solids are dissolved in warm acetone-water (9:1 v/v). Subsequent evaporation and drying yield a beige powder, which is further purified via acetone washing to remove unreacted hesperetin. This method achieves 95% purity but requires careful temperature control to avoid side reactions like deglycosylation or oxidation.
Enzymatic Hydrolysis Using Glycosidases
Enzyme Selection and Reaction Design
Naringinase and hesperidinase are preferred for their β-rhamnosidase activity, selectively cleaving the rhamnose-glucose bond in hesperidin under mild conditions (pH 6–7, 30–40°C). Naringinase, derived from Aspergillus niger, offers higher thermostability and activity retention after immobilization.
Table 2: Enzymatic Hydrolysis Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| pH | 5–8 | 6.5 |
| Temperature | 0–60°C | 40°C |
| Reaction Time | 10–50 hours | 24 hours |
| Enzyme Loading | 0.1–1% (w/w) | 0.5% (w/w) |
| Yield | 65–85% | 85% |
Immobilization and Process Optimization
Immobilizing naringinase on Fe₃O₄ nanoparticles enhances reusability, with 80% activity retained after 10 cycles. A biphasic system (water:ethyl acetate, 4:1 v/v) improves substrate solubility, increasing conversion rates by 30% compared to aqueous systems. Post-reaction, macroporous resin (AB-8) chromatography with ethanol-water elution isolates the product at >99% purity.
Biosynthesis via Recombinant Enzymes
Pathway Engineering
Recent advances employ recombinant E. coli expressing UDP-glucosyltransferases (UGTs) to glucosylate hesperetin directly. Co-expression of sucrose synthase (SuSy) regenerates UDP-glucose in situ, reducing cofactor costs. This one-pot system achieves 92% conversion in 12 hours at 30°C, outperforming traditional hydrolysis methods.
Table 3: Biosynthesis Performance Metrics
| Parameter | Value |
|---|---|
| Substrate | Hesperetin |
| Enzyme System | UGT72B35 + SuSy |
| Temperature | 30°C |
| Reaction Time | 12 hours |
| Conversion Rate | 92% |
| Space-Time Yield | 1.8 g/L/h |
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Acid Hydrolysis | 42% | 95% | Low | Industrial |
| Enzymatic Hydrolysis | 85% | 99% | Moderate | Pilot-Scale |
| Biosynthesis | 92% | 99.5% | High | Lab-Scale |
Acid hydrolysis dominates industrial production due to low costs, but enzymatic methods offer superior yields and purity. Biosynthesis, though nascent, promises sustainability for pharmaceutical-grade synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
